molecular formula C22H21NO4S B5259424 N~1~-(4-Methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide

N~1~-(4-Methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide

Cat. No.: B5259424
M. Wt: 395.5 g/mol
InChI Key: WZQDRUUTQUDGRC-UHFFFAOYSA-N
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Description

N~1~-(4-Methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide is a complex organic compound with a molecular formula of C22H21NO4S. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, a sulfonyl group attached to another phenyl ring, and a benzamide core structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide typically involves multiple steps:

    Formation of the Benzamide Core: This can be achieved by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the benzamide with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the sulfonylated benzamide with a suitable reagent to introduce the methoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-Methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions such as acidic or basic environments, along with catalysts like palladium, can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N~1~-(4-Methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N1-(4-Methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-(4-methylbenzyl)benzamide
  • 4-Methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide

Uniqueness

N~1~-(4-Methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S/c1-16-6-12-21(13-7-16)28(25,26)15-17-4-3-5-18(14-17)22(24)23-19-8-10-20(27-2)11-9-19/h3-14H,15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQDRUUTQUDGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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